Lsd1-IN-30

Description

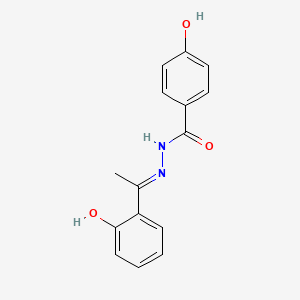

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

4-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |

InChI |

InChI=1S/C15H14N2O3/c1-10(13-4-2-3-5-14(13)19)16-17-15(20)11-6-8-12(18)9-7-11/h2-9,18-19H,1H3,(H,17,20)/b16-10+ |

InChI Key |

LVGDDYSLMCRYJE-MHWRWJLKSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=CC=C2O |

Canonical SMILES |

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CC=C2O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of LSD1 and its Inhibition

Disclaimer: This document provides a comprehensive overview of the mechanism of action of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and the methodologies used to characterize its inhibitors. Specific quantitative data and detailed experimental findings for a compound designated "Lsd1-IN-30" are not available in the public scientific literature based on the conducted search. Therefore, this guide focuses on the established principles of LSD1 function and inhibition to provide a framework for understanding the likely mechanism of action of novel inhibitors like this compound.

Core Biology of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2][3] It was the first histone demethylase to be discovered and is notable for its ability to remove methyl groups from mono- and di-methylated lysine residues on both histone and non-histone proteins.[2][4]

Enzymatic Function and Substrate Specificity

LSD1's primary function is to modulate gene transcription through chromatin modification. Its activity is context-dependent, enabling it to act as both a transcriptional repressor and an activator:

-

Transcriptional Repression: LSD1 is a core component of several repressive complexes, including the CoREST and NuRD complexes.[2][5] In this context, it demethylates histone H3 at lysine 4 (H3K4me1/2), a mark associated with active enhancers and promoters.[2][5] Removal of this mark leads to a repressive chromatin state and gene silencing.[6]

-

Transcriptional Activation: When associated with nuclear receptors such as the androgen receptor (AR), LSD1's substrate specificity can switch to histone H3 at lysine 9 (H3K9me1/2).[2][5][7] As H3K9 methylation is a repressive mark, its removal by LSD1 leads to transcriptional activation of target genes.[5]

Beyond histones, LSD1 also targets several non-histone proteins, including p53, DNMT1, E2F1, and STAT3, regulating their stability and activity.[2][6][8] This broad substrate scope implicates LSD1 in a multitude of cellular processes, including cell proliferation, differentiation, and stemness.[6][9]

Role in Signaling Pathways

LSD1 is a key regulator in various signaling pathways crucial to development and disease, particularly cancer. Its overexpression is common in many tumor types.[6][9]

-

Wnt/β-Catenin Pathway: In colorectal cancer, LSD1 can activate the Wnt/β-catenin pathway by repressing the expression of its antagonist, DKK1.[1] This leads to the nuclear translocation of β-catenin and transcription of target genes like c-Myc, promoting tumorigenesis.[1]

-

TGF-β Signaling: LSD1 has been shown to regulate the TGF-β signaling pathway.[5] Its inhibition can induce the expression of TGF-β family members, impacting processes like the epithelial-to-mesenchymal transition (EMT).[5]

-

mTOR Signaling: In ovarian cancer, LSD1 has been identified as a negative regulator of autophagy through the mTOR signaling pathway.[10]

-

STAT3 Signaling: LSD1, in complex with CoREST2, can demethylate STAT3, prolonging its binding to chromatin and potentiating its activity, which is linked to therapy resistance in some cancers.[8]

Catalytic Mechanism of LSD1

The demethylation reaction catalyzed by LSD1 is an oxidative process that requires FAD as an essential redox cofactor. The mechanism involves the oxidation of the methylated lysine's amine to an imine intermediate. This unstable imine is then hydrolyzed by a water molecule, releasing the demethylated lysine along with formaldehyde and hydrogen peroxide as byproducts.[6][11]

Quantitative Analysis of LSD1 Inhibitors

The potency and selectivity of LSD1 inhibitors are determined through various biochemical and cellular assays. Key metrics include the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). While no data is available for this compound, the table below provides examples of metrics for other known LSD1 inhibitors to illustrate typical data presentation.

| Compound Name | Target(s) | Assay Type | Ki (µM) | IC50 (µM) | Cell Line | Reference |

| This compound | LSD1 | Data Not Available | N/A | N/A | N/A | N/A |

| Compound 33 | LSD1 | Biochemical | 0.15 | N/A | N/A | [7] |

| Compound 34 | LSD1 | Biochemical | 0.11 | N/A | N/A | [7] |

| SP-2577 (Seclidemstat) | LSD1 | Cellular | N/A | Varies | HT29, NCI-H508 | [8] |

| HCI-2509 | LSD1 | Cellular | N/A | Varies | PC9 | [12] |

| GSK2879552 | LSD1 | In vivo | N/A | N/A | CRPC Xenografts | [13] |

N/A: Not Available in the cited sources.

Key Experimental Protocols

Characterizing the mechanism of action of a novel LSD1 inhibitor requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based functional studies.

In Vitro LSD1 Demethylase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant LSD1. A common method is a fluorimetric assay that detects hydrogen peroxide, a byproduct of the demethylation reaction.

Methodology:

-

Reagent Preparation: Recombinant human LSD1 enzyme, a di-methylated histone H3 peptide substrate (e.g., H3K4me2), and a detection reagent (e.g., containing Horseradish Peroxidase and a fluorogenic substrate) are prepared in an assay buffer.[14]

-

Inhibitor Incubation: The LSD1 enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[14]

-

Reaction Initiation: The peptide substrate is added to the enzyme-inhibitor mixture to start the demethylation reaction.

-

Signal Detection: The reaction is monitored kinetically by measuring the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 530-570/590 nm).[14] The rate of reaction is proportional to the LSD1 activity.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentrations to calculate the IC50 value.

Cellular Target Engagement Assay (Western Blot)

To confirm that the inhibitor affects LSD1 activity within a cellular context, western blotting can be used to measure changes in the global levels of LSD1's histone marks.

Methodology:

-

Cell Treatment: Culture selected cancer cell lines (e.g., acute myeloid leukemia or colorectal cancer cells) and treat with the LSD1 inhibitor at various concentrations for a specified time (e.g., 48-72 hours).[12][13]

-

Histone Extraction: Isolate histones from treated and untreated cells using an appropriate extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Transfer: Separate the histone proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for H3K4me2 and/or H3K9me2. A primary antibody against total Histone H3 is used as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[15]

-

Analysis: An effective LSD1 inhibitor should cause a dose-dependent increase in H3K4me2 and/or H3K9me2 levels.

Cell Viability and Proliferation Assay

This assay determines the functional consequence of LSD1 inhibition on cancer cell growth.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor for a period of 72 hours.[8]

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells.[8]

-

Luminescence Reading: Measure the luminescent signal using a microplate reader.

-

Data Analysis: Normalize the data to untreated controls and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing LSD1 in a Signaling Context

The following diagram illustrates the role of LSD1 in the Wnt/β-catenin signaling pathway in colorectal cancer, a key mechanism of its oncogenic function. LSD1-mediated repression of the DKK1 gene removes a key antagonist of the pathway, leading to its hyperactivation.

References

- 1. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 8. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LSD1 demethylation assay [bio-protocol.org]

- 15. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lysine-Specific Demethylase 1 Inhibitor: Lsd1-IN-30

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-30 is a reversible, non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of this compound are outlined, and its mechanism of action, including its role in the LSD1-p53 signaling pathway, is discussed. This document is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and medicinal chemistry.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 influences chromatin structure and gene expression, thereby impacting cellular processes such as differentiation, proliferation, and stem cell pluripotency.

Dysregulation of LSD1 has been linked to the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, making it an attractive therapeutic target. This compound emerged from a high-throughput virtual screening as a potent and specific inhibitor of LSD1, belonging to a novel series of N'-(1-phenylethylidene)-benzohydrazides.

Chemical Structure and Physicochemical Properties

This compound, also identified as compound 3 in its initial publication, possesses a distinct benzohydrazide scaffold. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide |

| Synonyms | This compound, Compound 3 |

| CAS Number | 1289575-45-6 |

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 270.28 g/mol |

| SMILES | C\C(=N/NC(=O)c1ccc(O)cc1)c1ccccc1O |

| IC₅₀ (LSD1) | 0.291 µM |

Mechanism of Action

This compound functions as a reversible inhibitor of LSD1. Unlike irreversible inhibitors that form covalent bonds with the FAD cofactor, this compound binds to the enzyme in a non-covalent manner. This interaction is believed to occur within the substrate-binding pocket, preventing the access of histone substrates and thereby inhibiting the demethylation process.

The catalytic cycle of LSD1 involves the oxidation of the methylated lysine substrate, coupled with the reduction of FAD to FADH₂. Molecular oxygen then reoxidizes FADH₂ to FAD, producing hydrogen peroxide as a byproduct. By blocking the initial substrate binding, this compound effectively halts this cycle.

Biological Activity and Signaling Pathways

In Vitro Efficacy

This compound has demonstrated potent inhibition of LSD1 enzymatic activity with a reported half-maximal inhibitory concentration (IC₅₀) of 0.291 µM. While specific data on its selectivity against the structurally similar monoamine oxidases A and B (MAO-A and MAO-B) is not extensively available for this compound itself, the broader class of N'-(1-phenylethylidene)-benzohydrazide inhibitors has been shown to be highly selective for LSD1 over MAOs.

Cellular Activity

The inhibition of LSD1 by this compound leads to an increase in the cellular levels of H3K4me2, a key histone mark associated with active gene transcription. This can be observed through techniques such as Western blotting. Furthermore, by derepressing tumor suppressor genes, this compound can inhibit the proliferation and survival of various cancer cell lines.

LSD1 and p53 Signaling Pathway

LSD1 is known to regulate the activity of the tumor suppressor protein p53 through direct interaction and demethylation. LSD1 can demethylate p53 at lysine 370 (K370), which in turn affects p53's stability and its ability to activate downstream target genes involved in apoptosis and cell cycle arrest. By inhibiting LSD1, this compound can potentially restore p53 function, leading to tumor suppression.

Experimental Protocols

LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

This compound (or other inhibitors) dissolved in DMSO

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the LSD1 enzyme to each well (except for the no-enzyme control).

-

Add the diluted this compound or DMSO (for the positive control) to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the H3K4me2 peptide substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add the HRP and Amplex Red solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., breast, colorectal)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Plate reader with absorbance capabilities

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (for the vehicle control).

-

Incubate the plate for 48-72 hours in a cell culture incubator.

-

Add MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for Histone Methylation

This method is used to assess the effect of this compound on the levels of specific histone methylation marks.

Materials:

-

Cancer cells treated with this compound or DMSO

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-H3K4me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against H3K4me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total H3 as a loading control.

-

Quantify the band intensities to determine the relative change in H3K4me2 levels.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of LSD1 and serves as a lead compound for the development of novel epigenetic therapies. Its reversible mechanism of action and specificity make it a promising candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of targeting LSD1 in cancer and other diseases.

The Role of LSD1 Inhibition in Epigenetics: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a pivotal role in epigenetic regulation. By removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2), LSD1 modulates chromatin structure and gene expression. Its activity is context-dependent, acting as a transcriptional co-repressor when demethylating H3K4 and a co-activator when demethylating H3K9. LSD1 is a key component of several multiprotein complexes, most notably the CoREST complex, which is essential for its demethylase activity on nucleosomal substrates.

Dysregulation of LSD1 has been implicated in a variety of human cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors. Its overexpression is often associated with poor prognosis, making it an attractive therapeutic target. Consequently, significant efforts have been directed towards the development of small molecule inhibitors of LSD1. This guide focuses on the role of a representative potent and selective LSD1 inhibitor, referred to here as Lsd1-IN-30, as a proxy for compounds like Seclidemstat (SP-2577) that are currently under clinical investigation. We will delve into its mechanism of action, provide comparative quantitative data for various LSD1 inhibitors, detail key experimental protocols for its characterization, and visualize its impact on critical signaling pathways.

Mechanism of Action of this compound

This compound represents a class of non-covalent, reversible inhibitors of LSD1. Unlike irreversible inhibitors that form a covalent bond with the FAD cofactor, this compound binds to the active site of the enzyme, preventing substrate access and inhibiting its demethylase activity. This leads to an accumulation of methylated H3K4 and H3K9 at specific gene loci, resulting in altered gene expression.[1]

The therapeutic rationale for LSD1 inhibition lies in its ability to reverse the aberrant epigenetic landscape of cancer cells. In many cancers, LSD1 is responsible for silencing tumor suppressor genes and differentiation-promoting genes. By inhibiting LSD1, this compound can reactivate these genes, leading to cell cycle arrest, apoptosis, and differentiation of cancer cells. For instance, in AML, LSD1 inhibition can induce the differentiation of leukemic blasts into mature myeloid cells.[2] Furthermore, some LSD1 inhibitors, including Seclidemstat, have been shown to disrupt the scaffolding function of LSD1, interfering with its protein-protein interactions within transcriptional regulatory complexes.[3]

Quantitative Data on LSD1 Inhibitors

The potency and selectivity of LSD1 inhibitors are critical for their therapeutic efficacy and safety. The following table summarizes the in vitro inhibitory activities of several representative LSD1 inhibitors against LSD1 and related monoamine oxidases (MAO-A and MAO-B).

| Compound Name (Alias) | Type | LSD1 IC₅₀ (nM) | LSD1 Kᵢ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference(s) |

| Seclidemstat (SP-2577) | Reversible, Non-covalent | 13 | 31 | >100 | >100 | [4][5] |

| Iadademstat (ORY-1001) | Irreversible, Covalent | <20 | - | >100 | >100 | [6][7] |

| Bomedemstat (IMG-7289) | Irreversible, Covalent | - | - | - | - | [8][9] |

| GSK-2879552 | Irreversible, Covalent | 56.8 | - | - | - | [10] |

| Tranylcypromine (TCP) | Irreversible, Covalent | 5600 | - | 2.84 | 0.73 | [10][11] |

| SP-2509 | Reversible, Non-covalent | 2500 | - | >100 | >100 | [10][11] |

| OG-L002 | Irreversible, Covalent | 20 | - | - | - | [11] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

LSD1 Enzymatic Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of LSD1 and the potency of its inhibitors. The assay monitors the demethylation of a biotinylated histone H3 peptide substrate.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3K4me1 peptide substrate

-

Europium-labeled anti-H3K4me0 antibody (donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2 µL of LSD1 enzyme solution (final concentration ~1-5 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 2 µL of the biotinylated H3K4me1 peptide substrate (final concentration at or below the Kₘ).

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction by adding 2 µL of the detection mix containing the Europium-labeled anti-H3K4me0 antibody and streptavidin-conjugated acceptor.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC₅₀ value of the inhibitor by fitting the data to a dose-response curve.[12][13]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol details the steps to identify the genomic loci where LSD1 is bound and to assess changes in histone methylation marks upon treatment with an LSD1 inhibitor.

Materials:

-

Cells of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Chromatin shearing buffer

-

Sonicator or micrococcal nuclease (for chromatin fragmentation)

-

LSD1-specific antibody or histone mark-specific antibody (e.g., anti-H3K4me2)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., LSD1) or a specific histone modification overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome and perform peak calling to identify regions of enrichment. Compare the enrichment profiles between treated and untreated samples to identify differential binding or histone modification patterns.[14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving LSD1 and a typical experimental workflow for characterizing an LSD1 inhibitor.

Caption: LSD1 in the CoREST complex represses gene transcription.

Caption: LSD1's role in promoting Epithelial-Mesenchymal Transition.

Caption: Workflow for characterizing a novel LSD1 inhibitor.

Conclusion

The inhibition of LSD1 presents a promising therapeutic strategy for a variety of cancers. This compound and other potent, selective inhibitors have demonstrated the potential to reverse aberrant epigenetic silencing, leading to anti-tumor effects. The comprehensive characterization of these inhibitors, through a combination of biochemical and cellular assays, is crucial for their clinical development. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy. As our understanding of the multifaceted roles of LSD1 continues to grow, so too will the opportunities for developing novel and effective targeted therapies.

References

- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Seclidemstat - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia [mpn-hub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bosterbio.com [bosterbio.com]

- 15. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to LSD1 Inhibition and its Impact on Histone Demethylation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By demethylating mono- and di-methylated H3K4 (H3K4me1/2), a mark associated with active gene transcription, LSD1 primarily functions as a transcriptional co-repressor.[4][5] Its overexpression is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[6][7] This document provides a detailed overview of the mechanism of LSD1, the effects of its inhibition on histone demethylation, and the methodologies used to study these processes. While this guide centers on the inhibitor class, specific public domain data for a compound designated "Lsd1-IN-30" is not available. Therefore, data from other well-characterized LSD1 inhibitors are used for illustrative purposes.

Introduction to Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a key epigenetic regulator that modulates gene expression through the demethylation of histone and non-histone proteins.[2] It is a component of several large multi-protein complexes, including the CoREST and NuRD complexes, which guide its activity to specific genomic loci.[6][8]

-

Function as a Demethylase: LSD1 catalyzes the oxidative demethylation of H3K4me1/2, leading to transcriptional repression.[1][5] In different cellular contexts, particularly when associated with the androgen receptor, it can also demethylate H3K9me1/2, resulting in transcriptional activation.[3][9]

-

Catalytic Mechanism: The demethylation reaction is a flavin adenine dinucleotide (FAD)-dependent oxidative process. A hydride is transferred from the substrate's methyl-lysine to the FAD cofactor, forming an imine intermediate which is then hydrolyzed to release formaldehyde and the demethylated lysine.[1][10]

-

Role in Disease: The dysregulation and overexpression of LSD1 are linked to various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and breast cancer.[6][7] Its role in silencing tumor suppressor genes and blocking cellular differentiation makes it an attractive target for anticancer drug development.[3][6]

Mechanism of Action: this compound and Histone Demethylation

LSD1 inhibitors function by blocking the enzyme's catalytic activity. They are broadly classified into two categories: irreversible and reversible inhibitors. Many potent inhibitors, including the clinical candidate Iadademstat (ORY-1001), act as irreversible, mechanism-based inactivators that form a covalent adduct with the FAD cofactor.[3]

Inhibition of LSD1 prevents the removal of methyl marks from H3K4. This leads to an accumulation of H3K4me1 and, more significantly, H3K4me2 at the regulatory elements of target genes.[4][5] The increased prevalence of these activating histone marks contributes to the de-repression and transcription of genes involved in critical cellular processes like differentiation.[3][4]

Quantitative Data on LSD1 Inhibitors

The potency of LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through various biochemical assays. The table below summarizes the inhibitory activities of several representative LSD1 inhibitors against the purified enzyme.

| Inhibitor | Type | LSD1 IC50 / Ki | Selectivity Notes | Reference |

| Tranylcypromine (TCP) | Irreversible | ~200 µM (IC50) | Poor; also inhibits MAO-A/B | [6] |

| GSK2879552 | Irreversible | 17 nM (IC50) | Highly selective over LSD2, MAO-A/B | [6] |

| Iadademstat (ORY-1001) | Irreversible | 18 nM (IC50) | Highly selective over MAOs | [3] |

| Seclidemstat (SP-2577) | Reversible | 25 nM (IC50) | Selective; does not inhibit LSD2 or MAOs | [6] |

| Bomedemstat (IMG-7289) | Irreversible | 26 nM (IC50) | Selective over other amine oxidases | [6] |

| Pulrodemstat (CC-90011) | Reversible | 10 nM (IC50) | Selective over LSD2, MAO-A/B | [6] |

Cellular Effects on Histone Demethylation

Treatment of cancer cells with LSD1 inhibitors leads to a measurable increase in global and gene-specific H3K4 methylation. This change in the epigenetic landscape is a key biomarker of target engagement.

| Cell Line | Inhibitor | Effect on Histone Marks | Outcome | Reference |

| F9 Teratocarcinoma Cells | CBB1007 (10 µM) | Significant increase in global H3K4me1/me2 | Inhibition of proliferation | [5] |

| Epidermal Progenitors | GSK-LSD1 | Global increase of 15% in H3K4me1 and 6% in H3K4me2 regions | Promotion of epithelial differentiation | [4] |

| U2OS Cells | ORY-1001 | Increased methylation levels of H3K4 and H3K9 | Suppression of cellular senescence | [11] |

| T-ALL Cells | S2116 / S2157 | Not specified | Cytotoxicity | [12] |

Experimental Protocols

LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation reaction.

Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me2 peptide) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a detectable fluorescent signal. The signal intensity is proportional to LSD1 activity.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in assay buffer.

-

Enzyme Incubation: In a 96-well plate, pre-incubate the recombinant human LSD1 enzyme with the serially diluted inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature.[13]

-

Reaction Initiation: Add a solution containing the H3K4me2 peptide substrate, HRP, and a fluorogenic peroxidase substrate to initiate the reaction.[6][13]

-

Signal Detection: Measure the fluorescence signal kinetically over 15-30 minutes using a plate reader (e.g., excitation at 530-570 nm and emission at 590 nm).[13][14]

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Histone Methylation Analysis (Western Blot)

This method is used to assess changes in global histone methylation levels within cells following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., F9 teratocarcinoma cells) to an appropriate confluency. Treat the cells with various concentrations of the LSD1 inhibitor (e.g., 0-10 µM) or vehicle control for 24-48 hours.[5]

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate it overnight with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).[5]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the methylated histone signals to the total Histone H3 signal to determine the relative change in methylation.

Conclusion

The inhibition of LSD1 presents a promising strategy for cancer therapy by targeting a key epigenetic vulnerability. Inhibitors like this compound are designed to block the catalytic activity of the enzyme, leading to an accumulation of active histone marks (H3K4me1/2) and the re-expression of silenced tumor suppressor and differentiation-associated genes. The technical protocols and quantitative data presented herein provide a framework for the evaluation and characterization of this important class of epigenetic drugs. Continued research and development of potent and selective LSD1 inhibitors are critical for translating the promise of epigenetic therapy into clinical success.

References

- 1. Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study | PLOS One [journals.plos.org]

- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD1 Demethylase Activity/Inhibition Fluorometric Assay Kit, Research Kits - Epigenetics [epigenhub.com]

- 10. researchgate.net [researchgate.net]

- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. LSD1 demethylation assay [bio-protocol.org]

- 14. LSD1 inhibition assay [bio-protocol.org]

The Discovery and Synthesis of Lsd1-IN-30: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Lsd1-IN-30, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged from high-throughput virtual screening as a promising small molecule for cancer research. This technical guide provides a comprehensive overview of its discovery, synthesis, biological activity, and the experimental protocols utilized in its characterization.

Discovery of a Novel Inhibitor Scaffold

This compound, chemically identified as (E)-4-Hydroxy-N'-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide, was discovered through a structure-based virtual screen of a chemical library containing approximately 2 million small molecules.[1] This computational approach, employing docking and scoring algorithms, identified a novel N'-(1-phenylethylidene)-benzohydrazide scaffold with significant inhibitory potential against LSD1.[1] Initial hits from this series demonstrated biochemical half-maximal inhibitory concentrations (IC50) in the range of 200-400 nM.[1]

Subsequent hit-to-lead optimization and structure-activity relationship (SAR) studies led to the refinement of this chemical series, culminating in the identification of highly potent inhibitors.[1] this compound is a representative of this class of reversible and specific LSD1 inhibitors.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward Schiff base condensation reaction.

Experimental Protocol: Synthesis of (E)-4-Hydroxy-N'-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide

The synthesis involves the reaction of 1-(2-hydroxyphenyl)ethanone with 4-hydroxybenzohydrazide in an alcoholic solvent.

-

Materials: 1-(2-hydroxyphenyl)ethanone, 4-hydroxybenzohydrazide, 95% Ethanol.

-

Procedure:

-

Dissolve 1-(2-hydroxyphenyl)ethanone (0.1 mol, 13.6 g) and 4-hydroxybenzohydrazide (0.1 mol, 15.2 g) in 70 ml of 95% ethanol.

-

The mixture is then refluxed.

-

The resulting solid is filtered and washed with ethanol to yield the final product, (E)-4-Hydroxy-N'-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide.

-

Biological Activity and Quantitative Data

This compound is a potent inhibitor of LSD1 with an IC50 value of 0.291 μM. The initial discovery paper for this chemical series identified a closely related compound, compound 12, with a Ki of 31 nM.[1] This class of inhibitors has been shown to be specific for LSD1 when compared to the structurally related monoamine oxidases (MAOs) and exhibits minimal inhibition of cytochrome P450 (CYP) enzymes and the hERG channel.[1]

Table 1: In vitro Inhibitory Activity of the N'-(1-phenylethylidene)-benzohydrazide Series

| Compound Reference | LSD1 IC50 (nM) |

| Hit Series Average | 200 - 400 |

| This compound | 291 |

| Optimized Lead (Cmpd 12) | Ki = 31 |

Data sourced from Sorna et al., J Med Chem, 2013.[1]

Experimental Protocols

The characterization of this compound and its analogs involved several key in vitro assays.

LSD1 Inhibition Assay (Biochemical)

The inhibitory activity of compounds against LSD1 is typically determined using a fluorescence-based assay that measures the production of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction.

-

Principle: LSD1 catalyzes the demethylation of a substrate peptide (e.g., a histone H3-derived peptide), producing H2O2. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorescent probe (e.g., Amplex Red) to produce a detectable fluorescent signal.

-

General Procedure:

-

Recombinant human LSD1 enzyme is incubated with the test compound at various concentrations.

-

A dimethylated histone H3 peptide substrate is added to initiate the reaction.

-

HRP and a fluorescent probe are included in the reaction mixture.

-

The fluorescence intensity is measured over time, and the rate of reaction is calculated.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation/Survival Assays

The anti-proliferative effects of LSD1 inhibitors are assessed in various cancer cell lines.

-

Principle: Assays such as the MTT or CellTiter-Glo assay are used to measure cell viability and proliferation after treatment with the test compound.

-

General Procedure:

-

Cancer cell lines (e.g., breast, colorectal) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.

-

The absorbance or luminescence, which correlates with the number of viable cells, is measured.

-

GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.

-

Signaling Pathways Modulated by LSD1 Inhibition

LSD1 plays a crucial role in regulating gene expression through histone demethylation, thereby impacting numerous cellular signaling pathways implicated in cancer. Inhibition of LSD1 can, therefore, lead to significant changes in these pathways.

TGF-β Signaling

LSD1 inhibition has been shown to induce the expression of Transforming Growth Factor-beta (TGF-β).[1][2][3] This can have a dual effect on the tumor microenvironment, potentially counteracting some of the anti-tumor immune effects of LSD1 inhibition by suppressing CD8+ T cell cytotoxicity.[1][2][3]

Notch Signaling

In certain cancers, such as small cell lung cancer (SCLC), LSD1 suppresses the Notch signaling pathway.[4][5][6] Inhibition of LSD1 can reactivate Notch signaling, leading to the suppression of key oncogenic transcription factors like ASCL1 and subsequent tumor regression.[4][5][6]

PI3K/AKT Signaling

LSD1 has also been implicated in the activation of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[7][8] In some contexts, LSD1 transcriptionally regulates the expression of the PI3K regulatory subunit, p85.[7][8] Therefore, LSD1 inhibition can lead to the downregulation of this pathway.

Experimental Workflow: From Virtual Screening to Biological Validation

The discovery and initial characterization of this compound followed a logical and systematic workflow, beginning with computational methods and progressing to in vitro biological validation.

Conclusion

This compound represents a significant outcome of modern drug discovery efforts, combining computational screening with classical medicinal chemistry and biological validation. Its potency, selectivity, and reversible nature make it a valuable tool for investigating the biological roles of LSD1 in cancer and other diseases. The detailed methodologies and data presented in this guide are intended to support further research and development in the field of epigenetic therapy.

References

- 1. Simultaneous Inhibition of LSD1 and TGF-β Enables Eradication of Poorly Immunogenic Tumors with anti-PD-1 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Simultaneous Inhibition of LSD1 and TGFβ Enables Eradication of Poorly Immunogenic Tumors with Anti-PD-1 Treatment. — Ludwig Cancer Research [ludwig.ox.ac.uk]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]

- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on Lysine-Specific Demethylase 1 (LSD1) and Its Inhibition in Gene Transcription Regulation

A Note to the Reader: Extensive research did not yield specific public data for a compound designated "Lsd1-IN-30." Therefore, this guide provides a comprehensive overview of the well-characterized role of Lysine-Specific Demethylase 1 (LSD1) in gene transcription and the impact of its inhibitors, drawing on data from multiple studied compounds. This approach aims to fulfill the core request for an in-depth technical resource for researchers, scientists, and drug development professionals.

Introduction to LSD1: A Key Epigenetic Regulator

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2][3] Primarily, LSD1 targets mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[4][5] By removing these marks, LSD1 generally acts as a transcriptional co-repressor.[4][6] However, in complex with certain nuclear receptors like the androgen receptor (AR) or estrogen receptor (ER), LSD1 can demethylate H3K9me1/2, a repressive mark, thereby acting as a transcriptional co-activator.[4][5][6] This dual functionality underscores the context-dependent role of LSD1 in gene regulation.[5]

LSD1 is often found as a core component of larger protein complexes, such as the CoREST and NuRD complexes, which are critical for its enzymatic activity and substrate specificity.[5][7] Its overexpression has been implicated in a variety of cancers, including prostate, lung, and breast cancer, as well as leukemia, making it an attractive therapeutic target.[3][6]

Mechanism of Action of LSD1 Inhibition

LSD1 inhibitors are broadly classified into two categories: irreversible and reversible inhibitors.

-

Irreversible Inhibitors: Many of these are mechanism-based inactivators that form a covalent adduct with the FAD cofactor in the enzyme's active site.[8] Tranylcypromine (TCP) and its derivatives are classic examples.[9]

-

Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme and can be further divided into FAD-competitive and non-competitive inhibitors.

The inhibition of LSD1's catalytic activity leads to an accumulation of its substrates, notably H3K4me2, at the promoter and enhancer regions of target genes.[4][10] This increase in an active histone mark can lead to the reactivation of silenced tumor suppressor genes and the repression of oncogenes, ultimately inhibiting cancer cell proliferation, inducing differentiation, and promoting apoptosis.[2]

Impact on Gene Transcription: Quantitative Insights

The inhibition of LSD1 leads to significant changes in the transcriptional landscape of cancer cells. While specific data for "this compound" is unavailable, studies on various LSD1 inhibitors provide a clear picture of their general effects.

| Cell Line | LSD1 Inhibitor | Concentration | Duration | Key Transcriptional Changes | Reference |

| MOLT4 (T-ALL) | S2157 | 12 µmol/L | 24 hours | Downregulation of NOTCH3 and TAL1 | [11] |

| T.Tn and TE2 (ESCC) | NCL1 | Not Specified | Not Specified | Upregulation of 17 genes, downregulation of 16 genes | [12] |

| PC9 and A549 (LUAD) | HCI-2509 | 0.3-5 µM (IC50) | 48 hours | Interference with EGFR downstream signaling and cell cycle pathways | [13] |

| 22RV1 (CRPC) | GSK2879552 | 1µM | 24 hours | Downregulation of MYC and E2F transcriptional targets | [10] |

| ECa109 (ESCC) | TCP | 50 µM | 48 hours | Decreased expression of Notch3, Notch1, DTX1, and Hes1 | [14] |

Signaling Pathways Modulated by LSD1 Inhibition

LSD1 is a critical node in several oncogenic signaling pathways. Its inhibition can, therefore, have far-reaching effects on cellular processes.

PI3K/AKT/mTOR Pathway

Several studies have demonstrated that LSD1 inhibition can suppress the PI3K/AKT/mTOR pathway.[14][15] In prostate cancer cells, LSD1 transcriptionally regulates the expression of the PI3K regulatory subunit p85.[15][16] Inhibition of LSD1 leads to decreased AKT phosphorylation, independent of androgen receptor signaling.[16]

Caption: LSD1 positively regulates the PI3K/AKT/mTOR pathway by upregulating the transcription of PIK3R1 (p85). LSD1 inhibitors block this activation.

Notch Signaling Pathway

In esophageal squamous cell carcinoma (ESCC), LSD1 has been shown to promote the activation of the Notch signaling pathway.[14] Inhibition of LSD1, either by shRNA or chemical inhibitors like TCP, leads to a decrease in the expression of key Notch pathway components, including Notch1, Notch3, Hes1, and DTX1.[14] Chromatin immunoprecipitation (ChIP) analysis revealed that LSD1 directly binds to the promoter regions of Notch target genes.[14]

Caption: LSD1 activates the Notch signaling pathway by binding to the promoters of target genes. LSD1 inhibitors prevent this transcriptional activation.

Androgen Receptor (AR) Signaling

In prostate cancer, LSD1 acts as a coactivator for the androgen receptor.[16] It enhances AR signaling, which is crucial for the growth and survival of prostate cancer cells.[16] Inhibition of LSD1 has been shown to impair AR transcriptional output.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to study the effects of LSD1 inhibitors.

In Vitro LSD1 Demethylase Activity Assay

This assay is used to determine the potency of an inhibitor against the enzymatic activity of LSD1.

-

Reagents: Recombinant human LSD1 enzyme, a peptide substrate (e.g., H3K4me2 peptide), the LSD1 inhibitor to be tested, and a detection reagent (e.g., a fluorimetric or colorimetric kit that measures the production of hydrogen peroxide, a byproduct of the demethylation reaction).

-

Procedure: a. The LSD1 inhibitor is pre-incubated with the recombinant LSD1 enzyme for a defined period (e.g., 30 minutes) at room temperature.[17] b. The peptide substrate is added to initiate the demethylation reaction. c. The reaction is allowed to proceed for a specific time (e.g., 5-30 minutes).[17] d. The detection reagent is added, and the signal (e.g., fluorescence or absorbance) is measured using a plate reader.[17] e. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from a dose-response curve.

Western Blotting for Histone Methylation Marks

This technique is used to assess the effect of an LSD1 inhibitor on the global levels of histone methylation within cells.

-

Cell Treatment: Cancer cell lines are treated with the LSD1 inhibitor at various concentrations and for different durations.

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA).

-

SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[14]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K4me2 and total H3 (as a loading control).[14]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the relative change in H3K4me2 levels upon inhibitor treatment.

RNA Sequencing (RNA-seq)

RNA-seq is employed to obtain a global view of the transcriptional changes induced by an LSD1 inhibitor.

-

Cell Treatment and RNA Extraction: Cells are treated with the inhibitor or a vehicle control. Total RNA is then extracted using a commercial kit.

-

Library Preparation: The quality of the RNA is assessed, and sequencing libraries are prepared. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by the LSD1 inhibitor.[10][16]

Caption: A typical workflow for analyzing gene expression changes using RNA sequencing after treatment with an LSD1 inhibitor.

Conclusion and Future Directions

LSD1 is a pivotal epigenetic regulator with a well-established role in carcinogenesis. The development of LSD1 inhibitors represents a promising therapeutic strategy for a range of malignancies. These inhibitors function by reversing the aberrant epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor pathways and the inhibition of oncogenic signaling. While a specific compound "this compound" is not prominently documented in publicly available literature, the extensive research on other LSD1 inhibitors provides a robust framework for understanding their mechanism of action and therapeutic potential. Future research will likely focus on developing more selective and potent second-generation inhibitors, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to guide the clinical application of these targeted agents.

References

- 1. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 7. Involvement of Histone Demethylase LSD1 in Short-Time-Scale Gene Expression Changes during Cell Cycle Progression in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. LSD1 demethylation assay [bio-protocol.org]

Investigating the Specificity of Lsd1-IN-30 for KDM1A: A Technical Overview

Despite a comprehensive search of available scientific literature, specific quantitative data regarding the binding affinity, IC50 values, and detailed experimental protocols for the inhibitor "Lsd1-IN-30" against KDM1A (LSD1) and other lysine demethylases could not be located. The designation "this compound" may be an internal or less widely publicized name for this compound.

This guide, therefore, provides a broader technical overview of the methodologies and signaling pathways relevant to assessing the specificity of lysine-specific demethylase 1A (KDM1A) inhibitors, which would be applicable to the characterization of this compound, should such data become available.

Quantitative Assessment of KDM1A Inhibition

A critical aspect of characterizing any inhibitor is the quantitative determination of its potency and selectivity. This is typically achieved through a combination of biochemical and cellular assays.

Biochemical Assays for KDM1A Activity

Biochemical assays directly measure the enzymatic activity of purified KDM1A in the presence of an inhibitor. Common methods include:

-

Peroxidase-Coupled Assay: This is a widely used method that measures the production of hydrogen peroxide, a byproduct of the KDM1A demethylation reaction. The hydrogen peroxide is used by horseradish peroxidase (HRP) to oxidize a substrate, leading to a detectable colorimetric or fluorescent signal.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay utilizes a biotinylated histone H3 peptide substrate and antibodies specific for the demethylated product. The signal is generated through fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule conjugated to the detection antibodies.

-

Mass Spectrometry-Based Assays: These assays directly measure the conversion of the methylated substrate to its demethylated product, offering high sensitivity and accuracy.

Table 1: Hypothetical Quantitative Data for a KDM1A Inhibitor

| Target | Assay Type | IC50 (nM) | Binding Affinity (Kd) (nM) |

| KDM1A | HTRF | 50 | 25 |

| KDM1B (LSD2) | HTRF | >10,000 | >10,000 |

| KDM4A | HTRF | >10,000 | >10,000 |

| KDM5B | HTRF | >10,000 | >10,000 |

| MAO-A | Peroxidase-Coupled | >5,000 | Not Determined |

| MAO-B | Peroxidase-Coupled | >5,000 | Not Determined |

This table is for illustrative purposes only and does not represent actual data for this compound.

Cellular Assays for Target Engagement and Specificity

Cellular assays are crucial to confirm that an inhibitor can effectively engage its target within a biological context.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of an inhibitor to its target protein in intact cells. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. This shift can be quantified by western blotting or other protein detection methods.

-

Histone Methylation Analysis: The direct downstream effect of KDM1A inhibition is an increase in the levels of its substrates, primarily dimethylated histone H3 at lysine 4 (H3K4me2). This can be measured using techniques like Western blotting, immunofluorescence, or chromatin immunoprecipitation followed by sequencing (ChIP-seq).

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are generalized protocols for key assays used to characterize KDM1A inhibitors.

KDM1A Enzymatic Inhibition Assay (HTRF)

Objective: To determine the in vitro potency of an inhibitor against KDM1A.

Materials:

-

Recombinant human KDM1A/CoREST complex

-

Biotinylated H3K4me2 peptide substrate

-

Europium cryptate-labeled anti-H3K4me0 antibody (donor)

-

XL665-labeled streptavidin (acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

-

Test inhibitor (e.g., this compound)

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 384-well plate, add the KDM1A/CoREST complex.

-

Add the test inhibitor dilutions to the wells.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the biotinylated H3K4me2 peptide substrate.

-

Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a solution containing the HTRF detection reagents (Europium-cryptate antibody and XL665-streptavidin).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor with KDM1A in a cellular context.

Materials:

-

Cancer cell line expressing KDM1A (e.g., MV4-11)

-

Cell culture medium and supplements

-

Test inhibitor

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer

-

Equipment for heating (e.g., PCR thermocycler)

-

Equipment for protein quantification (e.g., Western blot apparatus)

-

Anti-KDM1A antibody

Procedure:

-

Culture cells to the desired density.

-

Treat cells with the test inhibitor or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS with protease inhibitors.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble KDM1A in each sample by Western blotting using an anti-KDM1A antibody.

-

Generate a melting curve by plotting the amount of soluble KDM1A as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Signaling Pathways Involving KDM1A

KDM1A plays a crucial role in various signaling pathways, and its inhibition can have significant downstream effects. Understanding these pathways is essential for elucidating the mechanism of action of an inhibitor.

KDM1A in DNA Damage Response

KDM1A is recruited to sites of DNA double-strand breaks and participates in the DNA damage response (DDR). It contributes to the regulation of DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ). Inhibition of KDM1A can impair the efficiency of DNA repair, potentially sensitizing cancer cells to DNA-damaging agents.

Caption: KDM1A's role in DNA double-strand break repair pathways.

KDM1A and the Wnt/β-catenin Signaling Pathway

KDM1A has been shown to regulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. KDM1A can repress the expression of Wnt pathway antagonists, such as DKK1, leading to the activation of β-catenin and its downstream targets, including the oncogene MYC.

Caption: KDM1A's regulation of the Wnt/β-catenin signaling pathway.

KDM1A and MYC Signaling

KDM1A is a key regulator of the MYC oncogene. It can directly bind to the MYC promoter and regulate its expression. Furthermore, MYC can, in turn, regulate the expression of KDM1A, forming a feed-forward loop that promotes tumorigenesis.

Caption: The feed-forward regulatory loop between KDM1A and MYC.

Conclusion

While specific data for this compound remains elusive in the public domain, the framework for its comprehensive evaluation is well-established. A thorough investigation of its specificity would require a suite of biochemical and cellular assays to determine its potency against KDM1A and its selectivity against other lysine demethylases and related enzymes. Furthermore, understanding its impact on key signaling pathways, such as DNA repair, Wnt/β-catenin, and MYC signaling, is crucial for elucidating its mechanism of action and predicting its therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for the future characterization of this compound and other novel KDM1A inhibitors.

Methodological & Application

Application Notes and Protocols for Lsd1-IN-30 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][3] Lsd1-IN-30 is a potent inhibitor of LSD1, offering a valuable tool for studying the biological consequences of LSD1 inhibition in vitro and for potential therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its biological activity.

Mechanism of Action

LSD1 functions as a transcriptional co-repressor or co-activator by modulating histone methylation states. As a component of complexes like CoREST, it demethylates H3K4me1/2, leading to transcriptional repression.[1][4] Conversely, in association with androgen or estrogen receptors, it can demethylate H3K9me1/2, resulting in transcriptional activation.[1] Inhibition of LSD1 by small molecules like this compound leads to an increase in global H3K4 and H3K9 methylation, which in turn alters gene expression, leading to outcomes such as cell cycle arrest, cellular differentiation, and apoptosis in cancer cells.[5][6][7]

Data Presentation

Table 1: In Vitro Activity of this compound and other representative LSD1 inhibitors.

| Compound | Target | IC50 (µM) | Cell Line(s) | Reported Effects | Reference(s) |

| This compound | LSD1 | 0.291 | Not specified in the provided results | Potent inhibitor | [8] |

| SP2509 | LSD1 | 0.013 | OCI-AML3, MV4-11, MOLM13 (AML) | Induces apoptosis and differentiation | [7] |

| HCI-2509 | LSD1 | 0.3 - 5 | Lung Adenocarcinoma cell lines | Reduces cell growth, enhances histone methylation | [6] |

| GSK-690 | LSD1 | 0.09 | THP-1, MV4-11 (Leukemia) | Inhibits clonogenic activity, increases CD86 expression | [9] |

| Seclidemstat | LSD1 | 0.013 | Not specified | Reversible inhibitor | [10] |

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent or suspension cells with this compound.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound by dissolving it in DMSO. For example, to prepare a 10 mM stock solution of this compound (MW: 270.28 g/mol ), dissolve 2.7 mg in 1 mL of DMSO.[8]

-

Sonicate briefly if needed to ensure complete dissolution.[8]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Culture cells under standard conditions to ensure they are in the logarithmic growth phase.

-

Trypsinize and count adherent cells, or directly count suspension cells.

-

Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth throughout the experiment.

-

-

Compound Treatment:

-

Allow cells to adhere overnight (for adherent cells).

-

Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment, typically ranging from nanomolar to micromolar concentrations, to determine the optimal concentration for your cell line.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂). The incubation time will depend on the specific downstream assay.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cells treated with this compound as described above

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay)

-

Plate reader

Protocol (using CellTiter-Glo® as an example):

-

After the desired incubation period with this compound, remove the culture plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Histone Methylation

This protocol is used to assess the effect of this compound on the methylation status of H3K4 and H3K9.

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-LSD1, anti-Histone H3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).

Mandatory Visualizations

Caption: Mechanism of this compound action.

Caption: In Vitro Experimental Workflow.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound| CAS NO:1289575-45-6| GlpBio [glpbio.cn]

- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]